Welcome to the BenchChem Online Store!
molecular formula C9H9FO2 B8406785 4-Fluorobenzyl acetate

4-Fluorobenzyl acetate

Cat. No. B8406785
M. Wt: 168.16 g/mol
InChI Key: DJBFVOJTBWVMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05078838

Procedure details

Electrolyte: 250 g (1.488 mol) of 4-fluorobenzyl acetate, 12.5 g of sodium benzenesulfonate, 12.5 g of sodium methylate and 2225 g of methanol
Quantity
250 g
Type
reactant
Reaction Step One
Name
sodium benzenesulfonate
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
12.5 g
Type
reactant
Reaction Step Three
Quantity
2225 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)(=O)C.C1(S([O-])(=O)=O)C=CC=CC=1.[Na+].[CH3:24][O-:25].[Na+]>CO>[CH3:1][O:4][CH:5]([O:25][CH3:24])[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(C)(=O)OCC1=CC=C(C=C1)F
Step Two
Name
sodium benzenesulfonate
Quantity
12.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)[O-].[Na+]
Step Three
Name
sodium methylate
Quantity
12.5 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
2225 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(C1=CC=C(C=C1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.